9H-Fluorene-3-acetamide, N-hydroxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

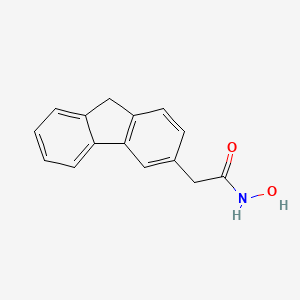

9H-Fluorene-3-acetamide, N-hydroxy- (synonyms: N-2-Fluorenylacetohydroxamic acid, N-Hydroxy-AAF) is a hydroxamic acid derivative featuring a fluorene backbone. Its structure comprises a hydroxylamine group (-NHOH) attached to an acetamide moiety, which is further linked to the 3-position of the fluorene ring (C₁₃H₁₀) . This compound belongs to the class of N-hydroxy compounds, which are widely studied as precursors to N-oxyl radicals—key intermediates in oxidative functionalization reactions, such as cross-dehydrogenative C–O coupling .

Preparation Methods

The synthesis of 9H-Fluorene-3-acetamide, N-hydroxy- can be achieved through various synthetic routes. One common method involves the reaction of 9H-fluorene with acetic anhydride in the presence of a catalyst to form 9H-fluorene-3-acetamide. This intermediate is then hydroxylated using hydroxylamine hydrochloride under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

9H-Fluorene-3-acetamide, N-hydroxy- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 9-fluorenone derivatives.

Reduction: Reduction reactions can convert the compound into various hydroxyfluorene derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9H-Fluorene-3-acetamide, N-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Fluorene-3-acetamide, N-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the acetamide group can participate in nucleophilic and electrophilic reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The structural uniqueness of 9H-Fluorene-3-acetamide, N-hydroxy- lies in its fluorene backbone. Below is a comparison with structurally related N-hydroxy compounds:

| Compound | Core Structure | Functional Groups | Key Substituents |

|---|---|---|---|

| 9H-Fluorene-3-acetamide, N-hydroxy- | Bicyclic fluorene | Hydroxylamine, acetamide | Electron-rich aromatic system |

| N-Hydroxyphthalimide (NHPI) | Phthalimide ring | Hydroxylamine, two carbonyl groups | Electron-withdrawing carbonyls |

| N-(9H-Xanthen-9-yl)acetamide | Tricyclic xanthene | Acetamide | Oxygen atom in xanthene ring |

| Diacetyliminoxyl Radical | Acetylated imine | Nitroxyl radical | Two acetyl groups |

The fluorene system contrasts with NHPI’s carbonyl-rich structure and xanthene derivatives’ oxygen-containing tricyclic framework. These structural differences directly impact electronic properties and reactivity .

Electronic Properties and Reactivity

- Electron-Withdrawing Effects : NHPI’s carbonyl groups stabilize its N-oxyl radical through electron withdrawal, enhancing hydrogen atom transfer (HAT) efficiency. In contrast, 9H-Fluorene-3-acetamide lacks adjacent carbonyls, relying on fluorene’s conjugation for radical stabilization. This may result in higher bond dissociation energies (BDEs) compared to NHPI, altering HAT selectivity .

- Radical Stability: Diacetyliminoxyl radicals exhibit exceptional stability (storable in solution for days) due to acetyl groups, whereas fluorene-derived radicals may display moderate stability influenced by aromatic delocalization .

- Catalytic Applications :

Metabolic and Physicochemical Properties

- Metabolism : N-hydroxy compounds often undergo sulfate conjugation, producing water-soluble metabolites. However, some O-sulfate derivatives generate toxic intermediates. The bulky fluorene group in 9H-Fluorene-3-acetamide may slow metabolic clearance compared to smaller analogs like acetohydroxamic acid .

- Physicochemical Data :

Q & A

Q. Basic: What are the common synthetic routes for N-hydroxy-9H-fluorene-3-acetamide, and how are intermediates characterized?

Answer:

The synthesis typically involves functionalization of the fluorene core at the 3-position. A general approach includes:

Fluorene oxidation or halogenation : Introduce reactive groups (e.g., bromine) for subsequent coupling .

Acetamide formation : React with acetic acid derivatives (e.g., acyl chlorides) under anhydrous conditions. For example, thionyl chloride is used to activate carboxylic acids for amide bond formation .

N-Hydroxylation : Hydroxylamine or hydroxylating agents are employed to modify the acetamide group, often requiring controlled pH and temperature to avoid side reactions .

Characterization : Intermediates are validated via 1H-NMR (e.g., fluorene aromatic protons at δ 7.2–7.8 ppm) and 13C-NMR (carbonyl signals at ~170 ppm). Mass spectrometry (ESI-MS) confirms molecular ions, while IR spectroscopy identifies N–O stretching (~900 cm−1) .

Q. Basic: How is the purity of N-hydroxy-9H-fluorene-3-acetamide assessed, and what analytical methods resolve structural ambiguities?

Answer:

Purity is determined via:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities .

- Melting point analysis : Sharp melting points indicate high crystallinity and purity.

For structural confirmation: - 2D-NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .

- X-ray crystallography : Provides unambiguous spatial arrangement of the fluorene backbone and substituents .

Q. Advanced: How can regioselective functionalization of the fluorene core at the 3-position be optimized?

Answer:

Regioselectivity challenges arise due to the symmetry of fluorene. Strategies include:

- Directed ortho-metalation : Use directing groups (e.g., methoxy) to guide lithiation at the 3-position. For example, LDA (lithium diisopropylamide) selectively deprotonates fluorene derivatives .

- Protecting group strategies : Temporary protection of reactive sites (e.g., 9-position with FMOC) ensures selective acetamide formation at the 3-position .

- Computational modeling : DFT calculations predict electron density distributions to identify reactive sites .

Q. Advanced: What strategies resolve contradictions in spectroscopic data for N-hydroxy-fluorene derivatives?

Answer:

Discrepancies in NMR or MS data often stem from:

- Tautomerism : N-hydroxy groups may exhibit keto-enol tautomerism, altering spectral profiles. Variable-temperature NMR can stabilize dominant forms .

- Solvent effects : Polar solvents (e.g., DMSO) shift proton signals; replicate experiments in CDCl3 or D2O for consistency .

- Isotopic labeling : 15N-labeling clarifies nitrogen-centered reactivity in MS fragmentation patterns .

Q. Advanced: What mechanistic insights explain the biological activity of N-hydroxy-9H-fluorene-3-acetamide in metabolic pathways?

Answer:

The compound’s bioactivity is linked to:

- Electrophilic intermediates : N-hydroxyl groups form reactive nitrenium ions upon enzymatic oxidation (e.g., CYP450), which bind DNA or proteins, inducing mutagenicity .

- Metabolite profiling : LC-MS/MS identifies adducts (e.g., glutathione conjugates) to map detoxification pathways .

- Inhibition studies : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) reduces toxicity, confirming metabolic activation .

Q. Basic: What safety protocols are critical when handling N-hydroxy-9H-fluorene-3-acetamide?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How do solvent and catalyst choices influence the yield of N-hydroxy-9H-fluorene-3-acetamide synthesis?

Answer:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may hydrolyze intermediates. Toluene minimizes side reactions in anhydrous conditions .

- Catalysts : Pd(PPh3)4 facilitates Suzuki-Miyaura coupling for aryl halide intermediates, while DMAP accelerates acylation .

- Yield optimization : DoE (Design of Experiments) identifies optimal temperature (60–80°C) and stoichiometry (1.2 eq. acyl chloride) .

Q. Basic: What are the IUPAC naming conventions and key synonyms for this compound?

Answer:

- IUPAC name : N-Hydroxy-9H-fluorene-3-acetamide.

- Synonyms : Fluorenyl-3-acethydroxamic acid; N-(3-Fluorenyl)-N-hydroxyacetamide .

- CAS registry : Cross-referencing databases like PubChem (https://pubchem.ncbi.nlm.nih.gov ) ensures consistency .

Q. Advanced: How can computational tools predict the reactivity of N-hydroxy-9H-fluorene-3-acetamide in novel reactions?

Answer:

- DFT calculations : Simulate transition states for hydroxylation or amidation steps using Gaussian or ORCA software .

- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .

Q. Advanced: What techniques validate the stability of N-hydroxy-9H-fluorene-3-acetamide under storage conditions?

Answer:

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Light sensitivity : UV-vis spectroscopy tracks photodegradation; store in amber vials under argon .

- Mass balance analysis : Quantify decomposition products (e.g., fluorenone) to adjust storage protocols .

Properties

CAS No. |

31339-04-5 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

2-(9H-fluoren-3-yl)-N-hydroxyacetamide |

InChI |

InChI=1S/C15H13NO2/c17-15(16-18)8-10-5-6-12-9-11-3-1-2-4-13(11)14(12)7-10/h1-7,18H,8-9H2,(H,16,17) |

InChI Key |

VVHSFDYCBPHPHT-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)CC(=O)NO)C3=CC=CC=C31 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.